N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S2/c1-15-23(33-24(27-15)16-7-5-8-18(12-16)31-2)20-10-11-22(29-28-20)32-14-21(30)26-13-17-6-3-4-9-19(17)25/h3-12H,13-14H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSREFZIWYWVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound features a thiazole ring and a pyridazine moiety, which are known for their diverse biological activities. The presence of the 2-chlorophenyl group may enhance the lipophilicity and biological interaction of the molecule.
Anticancer Activity
Recent studies have indicated that compounds with thiazole and pyridazine structures exhibit significant anticancer properties. For instance, derivatives of thiazole have shown selective cytotoxicity against various cancer cell lines. In one study, a compound similar to this compound demonstrated an IC50 value of less than 1 μM against A549 human lung adenocarcinoma cells .
Table 1: Anticancer Activity Data
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to exhibit antibacterial effects against strains like Staphylococcus aureus and Escherichia coli. For example, related compounds showed MIC values ranging from 3.12 to 12.5 µg/mL . These findings indicate that this compound may possess similar properties.
Table 2: Antimicrobial Activity Data
Anti-inflammatory Activity
Thiazole-containing compounds are also known for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. The specific activity of this compound in this regard has yet to be fully elucidated but is an area of active research.
Case Studies
- Study on Thiazole Derivatives : A study evaluated various thiazole derivatives for anticancer activity against different cancer cell lines, highlighting the importance of substituents on the thiazole ring for enhancing activity .
- Antimicrobial Evaluation : Another investigation focused on the synthesis and evaluation of thiazole-based compounds against bacterial strains, revealing promising results that suggest further exploration into their mechanisms of action .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of N-[(2-chlorophenyl)methyl]-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide in combating cancer.
Case Study: Thiazole Derivatives
A series of thiazole-integrated compounds have been synthesized and tested for their anticancer properties. For instance, compounds derived from thiazole structures exhibited promising results against various cancer cell lines, including human glioblastoma and melanoma. One particular compound demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells, indicating strong selectivity and potential for further development in cancer treatment .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 Value (mM) |
|---|---|---|
| Compound 19 | A549 (lung adenocarcinoma) | 23.30 ± 0.35 |
| Compound 20 | U251 (glioblastoma) | Active |
| Compound 22 | HT29 (colon cancer) | 2.01 |
Anticonvulsant Properties
The compound has also been evaluated for its anticonvulsant effects. In a study involving picrotoxin-induced convulsion models, thiazole derivatives were synthesized and tested for their ability to prevent seizures.
Case Study: Anticonvulsant Screening
One derivative displayed significant anticonvulsant properties, effectively eliminating the tonic extensor phase in subjects. The structure-activity relationship (SAR) analysis suggested that specific functional groups on the thiazole ring are crucial for enhancing anticonvulsant activity .
Antibacterial and Antifungal Activity
In addition to anticancer and anticonvulsant applications, this compound has demonstrated antibacterial and antifungal properties.
Research Findings
A variety of thiazole-pyridine hybrids have been synthesized and tested against common bacterial strains. The results indicated moderate to high antibacterial activity, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations:
- Heterocycle Diversity : The target’s pyridazine-thiazole system is distinct from pyrazole (), oxadiazole (), or triazole () cores in analogues, impacting electronic properties and binding affinity.
- Substituent Effects : The 3-methoxyphenyl group may enhance solubility compared to chlorophenyl analogues (), while the methyl-thiazole group reduces steric hindrance relative to diphenylmethyl ().
Q & A
Q. Optimization Tips :
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Temp (°C) | Catalyst/Reagent | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiazole formation | Ethanol | 80 | H₂SO₄ (cat.) | 65–70 | |
| Pyridazine coupling | DMF | 120 | Pd(PPh₃)₄, K₂CO₃ | 50–55 | |
| Acetamide conjugation | DCM | RT | EDC, HOBt | 75–80 |
Which spectroscopic methods confirm the compound’s structural integrity and purity?
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: δ 8.2–8.5 ppm (pyridazine protons), δ 6.8–7.4 ppm (aromatic protons from thiazole and chlorophenyl groups), δ 4.3 ppm (CH₂S) .
- ¹³C NMR : Confirm carbonyl (C=O) at ~170 ppm and thiazole C-S at ~165 ppm .
- Mass Spectrometry (HRMS) : Exact mass should match the molecular formula (C₂₅H₂₂ClN₅O₂S₂; calculated [M+H]⁺: 564.09) .
- HPLC : Purity >95% using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
What in vitro assays are suitable for preliminary biological activity screening?
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Systematic Substituent Variation : Replace the 3-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects .
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole or triazole to modulate solubility and binding .
- In Silico Guidance : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., EGFR PDB: 1M17) .
Q. Table 2: Example SAR Findings
| Modification Site | Substituent | Biological Activity (IC₅₀, μM) | Selectivity Index | Reference |
|---|---|---|---|---|
| Thiazole C4 | Methyl → Ethyl | EGFR: 0.8 → 1.2 | 1.5-fold ↓ | |
| Pyridazine C6 | H → NO₂ | VEGFR2: 0.5 → 0.3 | 2.0-fold ↑ |
How should researchers resolve contradictions in reported solubility and stability data?
- Controlled Replication : Repeat experiments under standardized conditions (e.g., PBS pH 7.4, 37°C) with LC-MS monitoring .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., ChemAxon) to identify outliers .
- Advanced Characterization : Perform dynamic light scattering (DLS) to detect aggregation in aqueous solutions .
What strategies elucidate the compound’s mechanism of action?
- Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Kinetic Studies : Measure enzyme inhibition constants (Kᵢ) via Lineweaver-Burk plots .
- In Vivo Imaging : Radiolabel the compound (e.g., ¹⁴C) for biodistribution studies in murine models .
How can computational modeling optimize pharmacokinetic properties?
- QSAR Models : Train models on datasets of similar acetamide derivatives to predict logP, clearance, and bioavailability .
- Molecular Dynamics (MD) : Simulate binding stability with targets (e.g., 100 ns simulations in GROMACS) to identify critical interactions .
What methodologies validate in vivo efficacy and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
